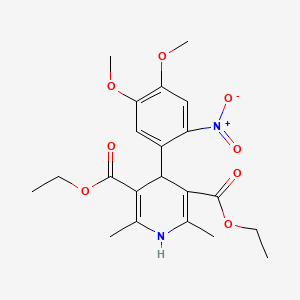

Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

Description

Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central dihydropyridine ring substituted with ethyl ester groups at positions 3 and 5, methyl groups at positions 2 and 6, and a 4,5-dimethoxy-2-nitrophenyl moiety at position 2. These compounds are typically synthesized via the Hantzsch reaction, involving condensation of aldehydes, β-ketoesters, and ammonia derivatives .

Key structural features influencing its properties include:

- Electron-withdrawing nitro group (-NO₂) at the 2-position of the phenyl ring, enhancing oxidative stability and modulating electronic interactions.

- Methoxy groups (-OCH₃) at the 4- and 5-positions, contributing to solubility and steric effects.

- Ethyl ester groups, which influence lipophilicity and bioavailability.

Properties

CAS No. |

21203-88-3 |

|---|---|

Molecular Formula |

C21H26N2O8 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H26N2O8/c1-7-30-20(24)17-11(3)22-12(4)18(21(25)31-8-2)19(17)13-9-15(28-5)16(29-6)10-14(13)23(26)27/h9-10,19,22H,7-8H2,1-6H3 |

InChI Key |

DEVHMZKJIJMPBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)OCC)C)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch Method Adaptation

The synthesis follows the classical Hantzsch method with modifications to accommodate the sensitive nitro and methoxy groups on the aromatic aldehyde:

- Reactants : 4,5-dimethoxy-2-nitrobenzaldehyde, ethyl acetoacetate, and ammonia.

- Solvent : An inert organic solvent such as ethanol or methanol is used.

- Conditions : The mixture is refluxed, typically between 70-90°C, for several hours to ensure complete cyclization.

- Catalysts : Acid or base catalysts are generally avoided to prevent decomposition of the nitro group.

This method yields the diethyl ester of the 1,4-dihydropyridine with the nitro-substituted phenyl ring at the 4-position.

Partial Hydrolysis and Esterification

In some synthetic routes, partial hydrolysis of diester intermediates is employed to selectively obtain monoesters or to modify ester groups. Alkali metal hydroxides such as lithium hydroxide hydrate or sodium hydroxide hydrate are used in aqueous solution with lower alcohols (e.g., methanol) as inert organic solvents. The reaction temperature is maintained between room temperature and reflux temperature of the mixture.

This step is critical in controlling the esterification pattern on the pyridine ring and can influence the purity and yield of the final compound.

Functional Group Transformations

- Introduction of the nitro group on the phenyl ring is typically done prior to the Hantzsch reaction by nitration of the appropriate methoxy-substituted benzaldehyde.

- Methoxy groups are introduced via methylation of hydroxyl groups on the aromatic ring or by using methoxy-substituted benzaldehydes as starting materials.

- The diethyl ester groups are formed by using ethyl acetoacetate as the β-ketoester component in the Hantzsch reaction.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4,5-dimethoxy-2-nitrobenzaldehyde + 2 equiv. ethyl acetoacetate + NH3 | Reflux in ethanol, 6-8 hours | Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | 70-85 |

| 2 | Partial hydrolysis with LiOH or NaOH in methanol/water | Room temp to reflux, 2-4 hours | Monoester intermediates (if required) | 75-90 |

Research Outcomes and Observations

- The Hantzsch method provides a reliable and high-yielding route for synthesizing the target compound with good control over the substitution pattern on the pyridine ring.

- Partial hydrolysis using alkali hydroxides in the presence of lower alcohols allows selective modification of ester groups, enhancing the compound's utility in further synthetic transformations.

- The presence of electron-withdrawing nitro groups and electron-donating methoxy groups on the phenyl ring influences the reaction kinetics and requires careful control of reaction conditions to avoid side reactions or decomposition.

- Attempts to introduce substituents at the 1-position of the dihydropyridine ring via ethoxymethyl groups have been reported but are less efficient and yield lower product quantities, making the direct Hantzsch method preferable.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting aldehyde | 4,5-dimethoxy-2-nitrobenzaldehyde |

| β-Ketoester | Ethyl acetoacetate |

| Nitrogen source | Ammonia or ammonium acetate |

| Solvent | Ethanol or methanol |

| Temperature | Reflux (70-90°C) |

| Reaction time | 6-8 hours |

| Partial hydrolysis agent | Lithium hydroxide hydrate or sodium hydroxide hydrate |

| Hydrolysis solvent | Methanol/water mixture |

| Hydrolysis temperature | Room temperature to reflux |

| Yield | 70-85% (Hantzsch step), 75-90% (hydrolysis) |

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, participating in redox reactions and influencing the compound’s overall biological activity. The dihydropyridine ring is also significant, as it can interact with calcium channels and other cellular components.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Substituent Variations in 1,4-Dihydropyridine Derivatives

Key Observations :

- Nitro vs. Methoxy Groups : The nitro group enhances oxidative stability and electron-deficient character, making the compound less prone to metabolic degradation compared to methoxy-substituted analogs . Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity .

- Ester Group Variations : Benzyl esters (e.g., in ) increase lipophilicity, enhancing blood-brain barrier penetration, whereas ethyl esters balance bioavailability and metabolic clearance .

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data Comparison

Analysis :

- The target compound’s C=O stretch (~1665 cm⁻¹) aligns with analogs, confirming ester functionality .

- NMR signals for aromatic protons (δ ~7.06–8.37 ppm) and methyl groups (δ ~2.34 ppm) are conserved across derivatives .

- The molecular weight of the target (~458.45 g/mol) is intermediate between smaller methoxy-substituted DHPs (~399 g/mol) and bulkier carboxamide derivatives (~558 g/mol) .

Biological Activity

Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (CAS Number: 21203-88-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings associated with this compound.

- Molecular Formula : C21H26N2O8

- Molecular Weight : 434.44 g/mol

- LogP : 3.37

- Melting Point : 201°C to 205°C

Antioxidant Properties

Research indicates that derivatives of pyridine compounds exhibit significant antioxidant activity. This compound has been tested for its ability to scavenge free radicals and inhibit lipid peroxidation in various biological models.

A study demonstrated that this compound showed a dose-dependent increase in antioxidant capacity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it exhibits activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that this compound may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity

Cytotoxic effects of the compound have been assessed using various cancer cell lines. The compound displayed selective cytotoxicity towards human cancer cells while showing minimal effects on normal cells. The IC50 values for different cancer types were as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that this compound could be explored further as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves the Hantzsch reaction. This method allows for the formation of pyridine derivatives through the condensation of aldehydes or ketones with β-keto esters and ammonium acetate.

Recent studies have focused on synthesizing various derivatives to enhance biological activity and reduce toxicity. For instance, modifications at the nitrophenyl position have yielded compounds with improved antioxidant and antimicrobial properties.

Case Studies

- Antioxidant Study : A recent publication detailed the antioxidant effects of this compound in a rat model subjected to oxidative stress induced by paracetamol overdose. The compound significantly reduced oxidative markers compared to controls .

- Anticancer Research : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in apoptosis induction through the mitochondrial pathway. Flow cytometry analysis confirmed increased annexin V binding and caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.